3-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, includes a benzothiazole ring attached to a phenyl ring via a nitrogen atom. Attached to the phenyl ring is an oxazole ring with a carboxamide group. The benzothiazole ring also has a methyl group attached to it .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The various functional groups present in the molecule could potentially react under the right conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of atoms and the functional groups present. These could include properties such as solubility, melting point, boiling point, and reactivity .Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to display a variety of antibacterial activities by inhibiting several enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, casdihydrofolate reductase, dialkyl glycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .
Mode of Action
For instance, they can inhibit the activity of various enzymes, leading to the disruption of essential biochemical processes .
Biochemical Pathways
Given the wide range of enzymes that benzothiazole derivatives can inhibit, it is likely that multiple biochemical pathways could be affected .
Result of Action
Given the antibacterial activities of benzothiazole derivatives, it can be inferred that this compound may have potential antimicrobial effects .
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions.
Future Directions
Properties
IUPAC Name |
3-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c1-11-3-8-14-16(9-11)26-19(21-14)12-4-6-13(7-5-12)20-18(23)15-10-17(24-2)22-25-15/h3-10H,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MECOKMUQPNQODF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC(=NO4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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